molecular formula C6H4FN3 B580193 5-Fluoro-1H-pyrazolo[4,3-B]pyridine CAS No. 1260670-02-7

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B580193
CAS No.: 1260670-02-7
M. Wt: 137.117
InChI Key: LTYNYHHABUSSHS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent. The reaction is carried out under heating conditions, leading to the formation of the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings.

Scientific Research Applications

Biological Activities

5-Fluoro-1H-pyrazolo[4,3-B]pyridine and its derivatives exhibit a range of biological activities:

  • Antiproliferative Effects : Research indicates that certain derivatives demonstrate significant antiproliferative activity against hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 (acute myeloid leukemia). Additionally, they have shown effectiveness against several breast cancer cell lines including SKBR3 and MCF-7 .
  • Mechanism of Action : The biological activity is often attributed to the compound's ability to inhibit key enzymes involved in tumor growth and survival. For instance, some derivatives have been linked to the inhibition of TRKA signaling pathways, which are crucial for cancer cell proliferation and survival .

Therapeutic Applications

Given its biological properties, this compound holds promise for therapeutic applications:

  • Cancer Therapy : The compound’s ability to selectively target cancer cells makes it a candidate for further development as an anticancer agent. Its derivatives are being explored for their potential use in combination therapies to enhance efficacy and reduce resistance in cancer treatment protocols.
  • Neurological Disorders : Preliminary studies suggest that some pyrazolo[4,3-B]pyridine derivatives may have neuroprotective effects. This opens avenues for research into their use in treating neurodegenerative diseases where neuroinflammation plays a role.

Case Studies

Several studies illustrate the applications and efficacy of this compound:

StudyObjectiveFindings
Study 1Evaluate antiproliferative activityIdentified several derivatives with IC50 values in low nanomolar range against multiple cancer cell lines .
Study 2Investigate TRKA inhibitionDemonstrated that specific modifications led to enhanced inhibitory effects on TRKA signaling pathways, correlating with reduced tumor growth in vitro .
Study 3Assess neuroprotective effectsFound that certain derivatives improved neuronal survival in models of oxidative stress, suggesting potential therapeutic use in neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the fluorine atom.

    5-Amino-1H-pyrazolo[4,3-B]pyridine: Another derivative with an amino group instead of a fluorine atom.

    1H-Pyrazolo[3,4-C]pyridine: A structural isomer with a different arrangement of the pyrazole and pyridine rings.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1H-pyrazolo[4,3-B]pyridine imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity to certain molecular targets. This makes it a valuable compound for the development of selective inhibitors and other therapeutic agents.

Biological Activity

5-Fluoro-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of fused heterocyclic compounds known for their medicinal properties. The synthesis typically involves the condensation of 5-aminopyrazoles with various electrophiles, leading to a library of derivatives with modified biological activities. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological efficacy .

Anticancer Properties

One of the primary areas of research for this compound is its anticancer activity. In vitro studies have shown that this compound exhibits potent inhibitory effects on various cancer cell lines:

  • TRKA Kinase Inhibition : Compound C03, a derivative of pyrazolo[3,4-b]pyridine, demonstrated an IC50 value of 56 nM against TRKA kinase, which is implicated in neurotrophin signaling pathways associated with cancer proliferation .
  • Breast Cancer Cell Lines : The compound also showed selective inhibition against MCF-7 cells with an IC50 value of 0.304 μM, indicating potential for targeted breast cancer therapies .

Antitubercular Activity

Recent investigations have highlighted the antitubercular properties of derivatives of this compound. Some compounds exhibited promising activity against Mycobacterium tuberculosis (MTB), with specific substitutions enhancing their efficacy. For instance, derivatives with N(1)CH3 and C(3)C6H5 substitutions showed significant inhibition in in vitro assays against the H37Rv strain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives:

Substituent Biological Activity IC50 Value
N(1)CH3AntitubercularNot specified
C(3)C6H5Anticancer (MCF-7)0.304 μM
C(5)CO2EtAntitubercularNot specified

This table illustrates how different substituents can influence the compound's activity against various targets.

Case Study 1: TRKA Kinase Inhibition

A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA kinase. Among these, C03 was identified as a lead compound due to its low IC50 value and selectivity for cancer cell lines over normal cells. This selectivity suggests potential for reduced side effects in therapeutic applications .

Case Study 2: Antitubercular Activity

In another study focusing on antitubercular activity, several derivatives were synthesized and tested against MTB. The most active compounds showed not only significant bactericidal activity but also favorable ADME (absorption, distribution, metabolism, excretion) profiles, indicating their potential as drug candidates for tuberculosis treatment .

Properties

IUPAC Name

5-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNYHHABUSSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288123
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-02-7
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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